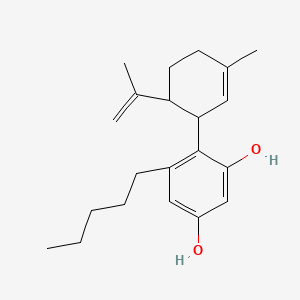
Abn-cbd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Abnormal cannabidiol is synthesized through a series of chemical reactions starting from cannabidiol. The synthetic route involves the regioselective isomerization of cannabidiol to produce abnormal cannabidiol. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the isomerization process . Industrial production methods for abnormal cannabidiol are similar to those used for other synthetic cannabinoids, involving large-scale chemical synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Abnormal cannabidiol undergoes various chemical reactions, including:
Oxidation: Abnormal cannabidiol can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert abnormal cannabidiol into reduced forms using reagents such as lithium aluminum hydride.
Substitution: Abnormal cannabidiol can undergo substitution reactions where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Abnormal cannabidiol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of cannabinoids.
Industry: Utilized in the development of cannabinoid-based pharmaceuticals and other products.
Mechanism of Action
The mechanism of action of abnormal cannabidiol involves its interaction with specific molecular targets and pathways. It has been shown to act through a site separate from the CB1 and CB2 receptors, responding to abnormal cannabidiol, O-1602, and endogenous ligands such as anandamide, N-arachidonoyl glycine, and N-arachidonoyl L-serine . The proposed identification of this novel target in microglia is the previously “orphan” receptor GPR18 . Another possible target is GPR55, which has also received attention as a putative cannabinoid receptor .
Comparison with Similar Compounds
Abnormal cannabidiol is unique compared to other cannabinoids due to its non-psychoactive nature and specific vasodilator effects. Similar compounds include:
Delta-9-tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis, responsible for its psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties, including anti-inflammatory and neuroprotective effects.
Delta-8-tetrahydrocannabinol (Δ8-THC): A less psychoactive isomer of Δ9-THC with similar but milder effects.
Abnormal cannabidiol stands out due to its specific receptor interactions and therapeutic potential without psychoactive effects .
Properties
IUPAC Name |
4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEZXUNAYVCODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














